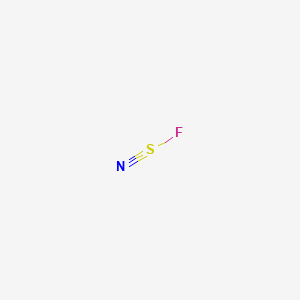

Thiazyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18820-63-8 |

|---|---|

Molecular Formula |

FNS |

Molecular Weight |

65.07 g/mol |

IUPAC Name |

azanylidyne(fluoro)-λ4-sulfane |

InChI |

InChI=1S/FNS/c1-3-2 |

InChI Key |

IMFUYZDKLVTPSW-UHFFFAOYSA-N |

Canonical SMILES |

N#SF |

Origin of Product |

United States |

Foundational & Exploratory

Thiazyl Fluoride (NSF): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazyl fluoride (B91410) (NSF) is a reactive, inorganic gaseous compound that serves as a vital precursor in the synthesis of a diverse array of sulfur-nitrogen-fluorine compounds.[1][2] Its unique electronic structure and reactivity have made it a subject of significant interest in synthetic and materials chemistry. This guide provides an in-depth overview of the core chemical properties of thiazyl fluoride, including its molecular structure, spectroscopic data, thermodynamic properties, and reactivity. Detailed experimental protocols for its synthesis and key reactions are also presented, along with visualizations of proposed reaction mechanisms to facilitate a deeper understanding of its chemical behavior.

Molecular and Physical Properties

This compound is a colorless, pungent gas at room temperature, condensing into a pale yellow liquid at 0.4 °C.[1][2] It is characterized by its extreme hygroscopicity, reacting violently with water.[1] The molecule possesses a bent structure with C_s symmetry.[2]

Molecular Geometry

The molecular geometry of this compound has been determined by microwave spectroscopy. The key structural parameters are summarized in the table below.

| Parameter | Value | Reference |

| N-S Bond Length | 1.448 Å | [2] |

| S-F Bond Length | 1.643 Å | [2] |

| N-S-F Bond Angle | 116.92° | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Value | Reference |

| Infrared (IR) Absorption | ||

| ν(N≡S) | ~1372 cm⁻¹ | |

| ν(S-F) | ~640 cm⁻¹ | |

| ¹⁹F NMR (vs. CFCl₃) | ||

| Chemical Shift (δ) | ~-211 ppm | |

| Mass Spectrometry (m/z) | ||

| Molecular Ion (M⁺) | 65 |

Thermodynamic Properties

The thermodynamic stability of this compound is a key consideration in its handling and application.

| Property | Value | Unit | Reference |

| Molar Mass | 65.07 | g·mol⁻¹ | [3] |

| Boiling Point | 0.4 | °C | [1] |

| Melting Point | -89 | °C | [1] |

| Standard Enthalpy of Formation (ΔH_f°) | -95.4 | kJ·mol⁻¹ |

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common and effective method involves the halogen exchange reaction of trithiazyl trichloride (B1173362) ((NSCl)₃) with a fluorinating agent such as silver(II) fluoride (AgF₂).

Experimental Protocol: Synthesis via Halogen Exchange

Materials:

-

Trithiazyl trichloride ((NSCl)₃)

-

Silver(II) fluoride (AgF₂)

-

Anhydrous carbon tetrachloride (CCl₄)

-

Standard vacuum line apparatus with cold traps (liquid nitrogen)

-

Glass reaction vessel with a magnetic stirrer

Procedure:

-

Apparatus Setup: Assemble a vacuum line apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis.

-

Reactant Charging: In an inert atmosphere (e.g., a glovebox), charge the reaction vessel with trithiazyl trichloride and a stoichiometric excess of silver(II) fluoride.

-

Solvent Addition: Add anhydrous carbon tetrachloride to create a slurry.

-

Reaction Conditions: Cool the vessel to approximately -20 °C to -30 °C using a suitable cooling bath (e.g., dry ice/acetone) and stir the mixture vigorously.

-

Initiation and Product Collection: Slowly warm the mixture to room temperature with continuous stirring. The gaseous NSF product is carried out of the vessel in a stream of inert gas (e.g., nitrogen) and collected in a series of cold traps cooled with liquid nitrogen.

-

Purification: The collected this compound can be purified by fractional condensation on the vacuum line.

Safety Precautions:

-

This compound is a toxic and reactive gas; all manipulations should be performed in a well-ventilated fume hood or using a vacuum line.

-

Trithiazyl trichloride is moisture-sensitive and potentially explosive; handle with care in a dry, inert atmosphere.

-

Silver(II) fluoride is a strong oxidizing agent and is corrosive. Appropriate personal protective equipment (PPE) should be worn at all times.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity

This compound is a versatile reagent that participates in a variety of chemical reactions, including reactions with electrophiles and Lewis acids, nucleophiles, and oligomerization and cycloaddition reactions.

Reactions with Electrophiles and Lewis Acids

Lewis acids readily abstract the fluoride ion from NSF to generate the highly reactive thiazyl cation ([N≡S]⁺).[1] This cation can then be used in further synthetic transformations.

Caption: Proposed mechanism for the reaction of NSF with a Lewis acid.

Reactions with Nucleophiles

This compound is highly susceptible to nucleophilic attack at the sulfur atom. Its reaction with water is particularly vigorous, leading to complete hydrolysis.

NSF + 2 H₂O → SO₂ + HF + NH₃[1]

The proposed mechanism involves the initial attack of a water molecule on the sulfur atom, followed by subsequent elimination and rearrangement steps.

Caption: Proposed mechanism for the hydrolysis of this compound.

Oligomerization and Cycloaddition

At room temperature, this compound undergoes a cyclic trimerization to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine.[1][2] This reaction proceeds via the N-S multiple bonds.

Caption: Proposed pathway for the trimerization of this compound.

This compound also participates in exothermic cycloaddition reactions with dienes, highlighting its dienophilic character.[1]

Conclusion

This compound is a compound of fundamental importance in sulfur-nitrogen chemistry. Its well-defined molecular structure and diverse reactivity make it a valuable building block for the synthesis of novel materials and compounds with potential applications in various fields, including drug development. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective utilization in research and development. This guide provides a comprehensive overview to aid researchers in their work with this versatile reagent.

References

An In-depth Technical Guide to the Synthesis of Thiazyl Fluoride (NSF) from Tetrasulfur Tetranitride (S₄N₄)

This whitepaper provides a comprehensive overview of the synthesis of thiazyl fluoride (B91410) (NSF) from its precursor, tetrasulfur tetranitride (S₄N₄). It is intended for researchers and professionals in chemistry and drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

Thiazyl fluoride (NSF) is a key precursor for a variety of sulfur-nitrogen-fluorine compounds.[1] It is a colorless, pungent gas at room temperature that condenses into a pale yellow liquid at 0.4 °C.[1][2] One of the primary synthetic routes to NSF involves the fluorination of tetrasulfur tetranitride (S₄N₄), a vivid orange, crystalline solid.[1][3] This process, while effective, requires careful handling of reagents due to the explosive nature of S₄N₄ and the high reactivity and hygroscopicity of NSF.[1][4]

Reaction Principle

The core of the synthesis is the fluorination of tetrasulfur tetranitride. This is typically achieved by reacting S₄N₄ with a strong fluorinating agent, such as silver(II) fluoride (AgF₂).[1][2] The reaction involves the cleavage of the S₄N₄ cage structure and the subsequent formation of the S-N triple bond characteristic of this compound.

The overall, unbalanced reaction can be represented as: S₄N₄ + AgF₂ → NSF + Side Products

It is important to note that this synthetic pathway often yields numerous side-products, necessitating robust purification methods to isolate the desired NSF.[1][2]

Data Presentation

The physical and spectroscopic properties of the key reactant and product are summarized below for reference.

Table 1: Physical and Chemical Properties

| Property | Tetrasulfur Tetranitride (S₄N₄) | This compound (NSF) |

| Molecular Formula | S₄N₄ | NSF |

| Molar Mass | 184.287 g/mol [3] | 65.07 g/mol [1][5] |

| Appearance | Vivid orange, opaque crystals[3] | Colorless gas[1][2] |

| Melting Point | 187 °C[3] | -89 °C[1][5] |

| Boiling Point | Decomposes | 0.4 °C[1][2][5] |

Table 2: Spectroscopic Data for this compound (NSF)

| Spectroscopic Method | Observed Value | Reference |

| Infrared (IR) Absorption ν(N≡S) | ~1372 cm⁻¹ | [5] |

| Infrared (IR) Absorption ν(S-F) | ~640 cm⁻¹ | [5] |

| ¹⁹F NMR (vs. CFCl₃) | δ: ~-211 ppm | [5] |

| Mass Spectrometry (m/z) | 65 (M⁺) | [5] |

Experimental Protocols

The following protocol is a representative method for the synthesis of this compound from tetrasulfur tetranitride using silver(II) fluoride.

4.1 Materials and Apparatus

-

Reactants : Tetrasulfur tetranitride (S₄N₄), Silver(II) fluoride (AgF₂)

-

Solvent : Anhydrous carbon tetrachloride (CCl₄)

-

Apparatus : Standard vacuum line, glass reaction vessel with a magnetic stirrer, series of cold traps, liquid nitrogen, inert gas supply (e.g., nitrogen).[5]

4.2 Procedure

-

Apparatus Setup : Assemble a vacuum line apparatus, ensuring all glassware is rigorously dried to prevent the hydrolysis of reactants and products.[5] The setup should include a reaction vessel connected to a series of at least two cold traps for product collection.

-

Reactant Charging : In an inert atmosphere (e.g., a glovebox), charge the reaction vessel with tetrasulfur tetranitride (S₄N₄) and a stoichiometric excess of silver(II) fluoride (AgF₂). A significant excess of AgF₂ is often required to drive the reaction towards the desired product.[6]

-

Solvent Addition : Add anhydrous carbon tetrachloride (CCl₄) to the vessel to create a slurry of the reactants.[5]

-

Reaction Conditions : Cool the reaction vessel to approximately 0 °C. Vigorously stir the mixture. The reaction can be initiated by slowly warming the mixture to room temperature while continuing to stir.[5] Some protocols for related syntheses conduct the reaction at reflux (approx. 78 °C for CCl₄) for a set duration, such as 2 hours.[6][7]

-

Product Collection : As a volatile gas at room temperature, the this compound (NSF) product is carried from the reaction vessel in a stream of inert gas.[5] It is then collected and condensed in the cold traps, which are cooled with liquid nitrogen.[5]

-

Purification : The collected NSF can be purified from residual solvent and more volatile or less volatile impurities by fractional condensation on the vacuum line.[5] This involves carefully and slowly warming the cold traps to selectively volatilize and re-condense the NSF in a clean trap.

Visualizations

The following diagrams illustrate the reaction pathway and experimental workflow.

Caption: Reaction pathway for the fluorination of S₄N₄.

Caption: Step-by-step experimental workflow for NSF synthesis.

Safety Considerations

-

Tetrasulfur Tetranitride (S₄N₄) : S₄N₄ is a sensitive explosive that can detonate upon shock or friction.[8] It should be handled with extreme care, avoiding grinding or rough handling.[4]

-

This compound (NSF) : NSF is a toxic and extremely hygroscopic gas that reacts violently with water.[1] All manipulations should be carried out in a well-ventilated fume hood or glovebox using a high-vacuum line.

-

Silver(II) Fluoride (AgF₂) : AgF₂ is a strong oxidizing and fluorinating agent. It should be handled with appropriate personal protective equipment (PPE) in a dry environment.

-

Solvents : Carbon tetrachloride is a toxic and environmentally hazardous solvent. Appropriate safety precautions should be taken during its use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. Tetrasulfur tetranitride - Wikipedia [en.wikipedia.org]

- 4. Tetrasulfur tetranitride Facts for Kids [kids.kiddle.co]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]

- 8. Tetrasulfur tetranitride | chemical compound | Britannica [britannica.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Thiazyl Fluoride (NSF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazyl fluoride (B91410) (NSF) is a key sulfur-nitrogen-fluorine compound that serves as a precursor to a wide range of inorganic and organometallic derivatives. A thorough understanding of its molecular structure and bonding is crucial for its application in synthetic chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, molecular geometry, spectroscopic properties, and electronic structure of thiazyl fluoride. Detailed experimental protocols for its synthesis and characterization are provided, along with a qualitative molecular orbital description of its bonding. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using process diagrams.

Synthesis of this compound

This compound is a colorless, pungent gas at room temperature.[1] It can be synthesized through various methods, with the two most common being the fluorination of tetrasulfur tetranitride (S₄N₄) and the halogen exchange from trithiazyl trichloride (B1173362) ((NSCl)₃).[1][2]

Synthesis from Tetrasulfur Tetranitride

This method involves the direct fluorination of S₄N₄ using a fluorinating agent such as silver(II) fluoride (AgF₂).[1][3] While effective, this route can produce a number of side products, necessitating careful purification of the final product.[1]

Experimental Protocol:

A detailed experimental protocol for the synthesis of the related compound thiazyl trifluoride (NSF₃) from S₄N₄ and AgF₂ provides a strong basis for the synthesis of NSF.[4][5] The following is an adapted protocol for the synthesis of this compound:

-

Apparatus Setup: A dry, inert atmosphere reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, a reflux condenser, and a gas inlet is required. The outlet of the condenser should be connected to a series of cold traps cooled with a suitable cooling mixture (e.g., dry ice/acetone) to collect the volatile NSF product.

-

Reactant Charging: In a glovebox or under a continuous flow of inert gas, the reaction vessel is charged with tetrasulfur tetranitride (S₄N₄) and a stoichiometric amount of silver(II) fluoride (AgF₂). Anhydrous carbon tetrachloride (CCl₄) is added as a solvent to create a slurry.[3]

-

Reaction Conditions: The reaction mixture is stirred and gently heated to reflux. The progress of the reaction can be monitored by observing the consumption of the solid reactants and the evolution of the gaseous product.

-

Product Collection: The gaseous this compound is carried out of the reaction vessel with the inert gas stream and condensed in the cold traps.

-

Purification: The collected NSF can be purified by fractional condensation on a vacuum line to remove any less volatile impurities.[1]

Synthesis from Trithiazyl Trichloride

An alternative and often cleaner synthesis involves the halogen exchange reaction of trithiazyl trichloride with a fluorinating agent.[6]

Experimental Protocol:

The following protocol details the synthesis of this compound from trithiazyl trichloride using silver(II) fluoride.[6]

-

Apparatus Setup: Assemble a vacuum line apparatus equipped with a reaction vessel, a magnetic stirrer, a series of cold traps, and a vacuum pump. All glassware must be thoroughly dried to prevent hydrolysis.

-

Reactant Charging: Under an inert atmosphere, charge the reaction vessel with freshly prepared or commercially available trithiazyl trichloride ((NSCl)₃) and a stoichiometric excess of silver(II) fluoride (AgF₂).

-

Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) to the reaction vessel to form a slurry.

-

Reaction Conditions: Cool the reaction vessel to approximately -20 °C to -30 °C using a cooling bath (e.g., dry ice/acetone slush bath) and stir the mixture vigorously.

-

Initiation of Reaction: Slowly warm the reaction mixture to room temperature while continuing to stir. The reaction is typically initiated at around 0 °C.

-

Product Collection: The volatile this compound gas is carried out of the reaction vessel in a stream of inert gas (e.g., nitrogen) and collected in the cold traps cooled with liquid nitrogen.

-

Purification: The collected NSF is purified by fractional condensation on the vacuum line. This involves carefully warming the cold traps to allow for the selective volatilization and re-condensation of NSF, leaving behind less volatile impurities.

Molecular Structure and Geometry

The molecular structure of this compound has been determined by microwave spectroscopy and gas-phase electron diffraction, and further supported by ab initio calculations.

Bond Lengths and Angles

This compound is a bent molecule with Cₛ symmetry.[7] The experimentally determined bond lengths and bond angle are summarized in the table below. The short N-S bond length is indicative of significant multiple bond character.[1]

| Parameter | Microwave Spectroscopy | Ab Initio Calculation |

| N-S Bond Length (Å) | 1.448 | 1.446 |

| S-F Bond Length (Å) | 1.643 | 1.646 |

| N-S-F Bond Angle (°) | 116.97 | 116.9 |

Table 1: Experimentally determined and calculated molecular geometry of this compound.

Experimental Protocols:

-

Microwave Spectroscopy: The rotational spectrum of gaseous this compound is measured in a microwave spectrometer. The gas is introduced into an evacuated waveguide at low pressure.[4] A tunable microwave source is swept through a range of frequencies, and the absorption of radiation by the sample is detected. The precise frequencies of the rotational transitions are used to determine the moments of inertia of the molecule, from which the bond lengths and bond angle can be calculated with high precision.

-

Gas-Phase Electron Diffraction (GED): A high-energy beam of electrons is passed through a jet of gaseous this compound in a high-vacuum chamber.[8] The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector. The analysis of the scattering intensity as a function of the scattering angle provides information about the internuclear distances in the molecule.[8]

Spectroscopic Properties

The vibrational and electronic properties of this compound have been characterized by infrared and NMR spectroscopy.

Infrared Spectroscopy

The fundamental vibrational frequencies of this compound have been assigned from its gas-phase infrared spectrum.

| Vibrational Mode | Frequency (cm⁻¹) |

| N-S Stretch | 1372 |

| S-F Stretch | 640 |

| N-S-F Bend | 366 |

Table 2: Infrared vibrational frequencies of this compound.

Experimental Protocol:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The infrared spectrum of gaseous this compound is recorded using an FTIR spectrometer.[1] The gas is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl). A beam of infrared radiation is passed through the sample, and the transmitted radiation is analyzed by an interferometer and a detector.[1] A background spectrum of the empty cell is also recorded and subtracted from the sample spectrum to obtain the absorbance or transmittance spectrum of the gas.[1]

Bonding and Electronic Structure

This compound has 18 valence electrons and is isoelectronic with sulfur dioxide (SO₂).[1] Its bonding can be described by a combination of valence bond theory and molecular orbital theory.

Valence Bond Description

Resonance structures can be drawn to represent the bonding in this compound, with the most significant contributors having a double or triple bond between the nitrogen and sulfur atoms. This is consistent with the observed short N-S bond length.[1]

Molecular Orbital Theory

A qualitative molecular orbital (MO) diagram for a bent triatomic molecule like NSF can be constructed by considering the interactions of the valence atomic orbitals of nitrogen, sulfur, and fluorine. The valence orbitals of the terminal nitrogen and fluorine atoms combine to form symmetry-adapted linear combinations (SALCs), which then interact with the valence orbitals of the central sulfur atom.

The resulting MO diagram shows a set of bonding, non-bonding, and antibonding molecular orbitals. The 18 valence electrons fill the bonding and non-bonding orbitals, leading to a stable molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding the reactivity of this compound. Computational studies show the frontier molecular orbitals of this compound, which are crucial for its chemical reactions.[1]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The synthesis, molecular geometry, and spectroscopic properties have been discussed, with quantitative data presented in a clear and accessible format. The provided experimental protocols offer a foundation for the preparation and characterization of this important inorganic compound. The description of the electronic structure through both valence bond and molecular orbital theories provides a comprehensive understanding of the bonding in this compound, which is essential for predicting its reactivity and designing new synthetic applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Microwave Spectroscopy Laboratory [hyperphysics.phy-astr.gsu.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. jasco-global.com [jasco-global.com]

- 7. Molecular orbital diagram - Wikipedia [en.wikipedia.org]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Thiazyl Fluoride (CAS Number: 18820-63-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of thiazyl fluoride (B91410) (NSF), a reactive inorganic compound with the CAS number 18820-63-8. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and reactivity of sulfur-nitrogen-fluorine compounds. This document details the physicochemical properties of thiazyl fluoride, provides in-depth experimental protocols for its synthesis and key reactions, and discusses its potential, though currently exploratory, relevance in the broader context of medicinal chemistry. The guide also emphasizes the critical safety precautions required for handling this hazardous gas.

Introduction

This compound, with the chemical formula NSF, is a colorless, pungent gas at room temperature that condenses into a pale yellow liquid at 0.4 °C.[1] It is a key precursor in the synthesis of a variety of sulfur-nitrogen-fluorine compounds.[1] Its high reactivity, stemming from the polarized S-N and S-F bonds, makes it a versatile reagent, but also necessitates careful handling. This guide aims to consolidate the available technical information on this compound to facilitate its safe and effective use in a laboratory setting.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value |

| Molecular Formula | NSF |

| CAS Number | 18820-63-8 |

| Molecular Weight | 65.07 g/mol |

| Appearance | Colorless gas |

| Melting Point | -89 °C |

| Boiling Point | 0.4 °C |

| Density | 1.43 g/cm³ (liquid) |

| Ionization Energy | 11.51 ± 0.04 eV |

| Topological Polar Surface Area | 24.8 Ų |

| Exact Mass | 64.97354834 Da |

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Spectroscopic Data | Values |

| Infrared (IR) Absorption | ν(N≡S): ~1372 cm⁻¹, ν(S-F): ~640 cm⁻¹ |

| ¹⁹F NMR (vs. CFCl₃) | δ: ~-211 ppm |

| Mass Spectrometry (m/z) | 65 (M⁺) |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

This compound can be synthesized through several routes, with the fluorination of tetrasulfur tetranitride (S₄N₄) being a common method.

Synthesis from Tetrasulfur Tetranitride and Silver(II) Fluoride

This method involves the direct fluorination of S₄N₄ using a strong fluorinating agent like silver(II) fluoride (AgF₂).

Experimental Protocol:

-

Preparation of S₄N₄: Tetrasulfur tetranitride can be synthesized by reacting sulfur monochloride (S₂Cl₂) with ammonia (B1221849) in carbon tetrachloride at 0 °C.[5] The resulting orange precipitate is then purified by washing with water, Soxhlet extraction with dioxane, and recrystallization from benzene (B151609) to yield pure S₄N₄ crystals.[5]

-

Fluorination Reaction: In a dry, inert atmosphere (e.g., nitrogen or argon), a suspension of finely ground S₄N₄ is prepared in an inert solvent such as anhydrous carbon tetrachloride (CCl₄) within a reaction vessel equipped with a magnetic stirrer and a condenser.

-

Silver(II) fluoride (AgF₂) is carefully added to the suspension. The reaction proceeds at room temperature or with gentle heating.

-

Product Collection: this compound, being a volatile gas at room temperature, is carried out of the reaction vessel in a stream of inert gas.[6] It is then collected in a series of cold traps cooled with liquid nitrogen.

-

Purification: The collected NSF can be purified by fractional condensation on a vacuum line. This involves carefully warming the cold traps to allow for the selective volatilization and re-condensation of NSF, separating it from less volatile impurities. It is important to note that this reaction can yield numerous side-products.[1]

Reactivity and Experimental Protocols

This compound is a highly reactive molecule, participating in a variety of reactions including cycloadditions and interactions with Lewis acids and nucleophiles.

Cycloaddition Reactions with Dienes

This compound undergoes exothermic cycloaddition reactions, such as the Diels-Alder reaction, with dienes.[1]

Experimental Protocol (General):

-

A solution of the diene (e.g., butadiene, 2,3-dimethyl-1,3-butadiene) is prepared in a suitable inert solvent in a reaction vessel designed for handling gases.

-

The reaction vessel is cooled, and a measured amount of this compound gas is condensed into the vessel.

-

The reaction mixture is allowed to slowly warm to the desired reaction temperature while being stirred. The progress of the reaction can be monitored by spectroscopic methods.

-

Upon completion, the solvent and any unreacted starting materials are removed under vacuum to isolate the cycloadduct.

Reaction with Lewis Acids

Lewis acids, such as boron trifluoride (BF₃), react with this compound to form thiazyl salts.[1][7]

Experimental Protocol (Reaction with BF₃ etherate):

-

In a dry Schlenk flask under an inert atmosphere, a solution of this compound in an anhydrous, non-coordinating solvent (e.g., dichloromethane) is prepared at low temperature (e.g., -78 °C).

-

A stoichiometric amount of boron trifluoride etherate (BF₃·OEt₂) is added dropwise to the cooled solution with stirring.[8][9][10]

-

The reaction mixture is allowed to stir at low temperature for a specified period. The formation of a precipitate may be observed.

-

The resulting thiazyl salt can be isolated by filtration under inert atmosphere and washed with a cold, non-polar solvent to remove any unreacted starting materials.

Reaction with Nucleophiles

This compound reacts vigorously with nucleophiles. For instance, it hydrolyzes violently in water to produce sulfur dioxide, hydrogen fluoride, and ammonia.[1] Nucleophilic attack generally occurs at the sulfur atom.[1]

Relevance to Drug Development

While there are no direct applications of this compound itself in pharmaceuticals, the broader class of sulfur-nitrogen containing heterocycles is of significant interest in medicinal chemistry.[5][11][12][13][14][15] Thiazole (B1198619) and its derivatives, for example, are core structures in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents.[12][16][17][18]

The reactivity of the S-N bond in compounds derived from this compound could potentially be exploited for the synthesis of novel heterocyclic scaffolds. The development of synthetic routes to functionalized thiazole derivatives from sulfur-nitrogen precursors is an active area of research.[16][17][18] The unique electronic properties of the thiazyl moiety could lead to the discovery of new classes of bioactive molecules.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Key Hazards:

-

Toxicity: It is a toxic gas with a pungent, irritating odor.[1] Inhalation can cause severe respiratory irritation.

-

Reactivity: It reacts violently with water and other nucleophiles.[1]

-

Corrosivity: As it can hydrolyze to form hydrogen fluoride, it is corrosive to skin, eyes, and mucous membranes.

Recommended Handling Procedures:

-

All manipulations should be carried out in a well-maintained fume hood.

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

-

Ensure all glassware and equipment are scrupulously dry to prevent violent reactions.

-

Work under an inert atmosphere (e.g., nitrogen or argon).

-

Have an emergency plan in place for accidental releases.

Conclusion

This compound is a reactive and versatile building block in sulfur-nitrogen-fluorine chemistry. This guide has provided a detailed overview of its properties, synthesis, and reactivity, including experimental protocols to aid researchers in its laboratory application. While direct applications in drug development are not yet established, its potential as a precursor for novel heterocyclic compounds of medicinal interest warrants further investigation. The hazardous nature of this compound necessitates strict adherence to safety protocols to ensure its safe handling and use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound ((SN)F) | FNS | CID 140430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound [webbook.nist.gov]

- 5. Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound - Wikiwand [wikiwand.com]

- 8. orgsyn.org [orgsyn.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Boron Trifluoride Diethyl Etherate [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. Inorganic sulfur–nitrogen compounds: from gunpowder chemistry to the forefront of biological signaling - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT05034K [pubs.rsc.org]

- 14. Recent advances in sulfur–nitrogen bond formation via cross-dehydrogenative coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inorganic sulfur–nitrogen compounds: from gunpowder chemistry to the forefront of biological signaling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to the Physical Properties of Thiazyl Fluoride (NSF) Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazyl fluoride (B91410) (NSF) is a reactive, colorless, and pungent gas at ambient temperature that condenses into a pale yellow liquid at 0.4 °C. As a significant precursor in the synthesis of various sulfur-nitrogen-fluorine compounds, a thorough understanding of its physical properties is paramount for its safe handling, manipulation, and application in research and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of thiazyl fluoride, detailed experimental protocols for its synthesis and characterization, and visual representations of key experimental workflows.

Core Physical and Thermodynamic Properties

The fundamental physical and thermodynamic characteristics of this compound are summarized in the tables below, providing a quantitative basis for its behavior under various experimental conditions.

Table 1: General Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | NSF | |

| Molar Mass | 65.07 g·mol⁻¹ | |

| Appearance | Colorless gas | |

| Boiling Point | 0.4 °C (273.5 K) | |

| Melting Point | -89 °C (184 K) |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Reference(s) |

| Standard Enthalpy of Formation (ΔHf°) | -95.4 kJ·mol⁻¹ | |

| Enthalpy of Vaporization (ΔHvap) | 21.7 kJ·mol⁻¹ (at 285 K) | |

| Heat of Fusion (ΔHfus) | 8.3 kJ·mol⁻¹ |

Molecular Structure and Spectroscopic Data

The molecular structure of this compound has been elucidated through various spectroscopic techniques, providing insight into its bonding and electronic properties.

Table 3: Structural and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| N-S Bond Length | 1.448 Å | |

| S-F Bond Length | 1.643 Å | |

| Infrared (IR) Absorption | ν(N≡S): ~1372 cm⁻¹ν(S-F): ~640 cm⁻¹ | |

| ¹⁹F NMR (vs. CFCl₃) | δ: ~-211 ppm | |

| Mass Spectrometry (m/z) | 65 (M⁺) |

Experimental Protocols

Synthesis of this compound via Fluorination of Trithiazyl Trichloride (B1173362)

This protocol details the synthesis of this compound from trithiazyl trichloride using a fluorinating agent, a common and effective method.

Materials:

-

Trithiazyl trichloride ((NSCl)₃)

-

Silver(II) fluoride (AgF₂) (or another suitable fluorinating agent)

-

Anhydrous carbon tetrachloride (CCl₄)

-

Standard vacuum line apparatus

-

Glass reaction vessel with a magnetic stirrer

-

Cold traps (liquid nitrogen)

Procedure:

-

Apparatus Setup: A vacuum line is assembled with a reaction vessel, a series of cold traps, and a vacuum pump. All glassware must be thoroughly dried to prevent the hydrolysis of reactants and products.

-

Reactant Charging: In a dry, inert atmosphere (e.g., a glovebox), the glass reaction vessel is charged with trithiazyl trichloride and a stoichiometric amount of silver(II) fluoride.

-

Solvent Addition: Anhydrous carbon tetrachloride is added to the reaction vessel to form a slurry.

-

Reaction Conditions: The reaction vessel is cooled to approximately -20 °C to -30 °C using a suitable cooling bath (e.g., a dry ice/acetone slush bath) and the mixture is vigorously stirred.

-

Initiation of Reaction: The reaction mixture is slowly warmed to room temperature with continuous stirring. The reaction typically commences at around 0 °C.

-

Product Collection: As a volatile gas, the this compound product is carried out of the reaction vessel in a stream of inert gas (e.g., nitrogen) and collected in a series of cold traps cooled with liquid nitrogen.

-

Purification: The collected this compound can be purified by fractional condensation on the vacuum line. This involves carefully warming the cold traps to allow for the selective volatilization and re-condensation of NSF, leaving behind less volatile impurities.

Characterization of this compound Gas

Infrared (IR) Spectroscopy:

A gas-phase IR spectrum of the purified product is recorded. The presence of strong absorption bands at approximately 1372 cm⁻¹ and 640 cm⁻¹ are characteristic of the N≡S and S-F stretching vibrations, respectively, confirming the presence of this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹⁹F NMR spectrum of a sample of the condensed gas dissolved in an appropriate solvent (e.g., CDCl₃) is obtained. A signal at a chemical shift of approximately -211 ppm (relative to CFCl₃) is indicative of the fluorine atom in this compound.

Mass Spectrometry (MS):

The mass spectrum of the gaseous product is obtained. The presence of a molecular ion peak (M⁺) at an m/z of 65 confirms the molecular weight of this compound.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and purification of this compound gas.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound by fractional condensation.

Safety Considerations

This compound is a toxic and reactive gas that is extremely hygroscopic and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood or within a vacuum line. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The starting material, trithiazyl trichloride, is moisture-sensitive and potentially explosive, requiring careful handling in a dry, inert atmosphere. Fluorinating agents such as silver(II) fluoride are strong oxidizing agents and corrosive.

Thiazyl Fluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazyl fluoride (B91410) (NSF) is a sulfur-nitrogen-fluorine compound that has been a subject of significant interest in the field of inorganic chemistry since its discovery. It is a colorless, pungent gas at room temperature, notable for its high reactivity and as a key precursor to a wide range of sulfur-nitrogen compounds.[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, properties, and key reactions of thiazyl fluoride, tailored for professionals in research and development.

Discovery and History

The discovery of this compound is credited to the pioneering work of German inorganic chemist Oskar Glemser and his colleagues in the mid-1950s. Their investigations into sulfur-nitrogen-fluorine chemistry led to the first synthesis and characterization of this novel compound. The initial findings were reported in the German scientific journal Naturwissenschaften in 1955, followed by a more detailed account in Zeitschrift für anorganische und allgemeine Chemie in 1956.

Glemser's initial synthesis involved the fluorination of tetrasulfur tetranitride (S₄N₄) with silver(II) fluoride (AgF₂).[2] This reaction proved to be a foundational method for the preparation of this compound and opened the door to the exploration of its unique chemical properties and reactivity.

Physicochemical and Spectroscopic Properties

This compound is a molecular compound with the formula NSF. It is isoelectronic with sulfur dioxide (SO₂). The molecule possesses a bent structure with Cₛ symmetry. A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Formula | NSF |

| Molar Mass | 65.07 g/mol [1] |

| Appearance | Colorless gas[1] |

| Melting Point | -89 °C[1] |

| Boiling Point | 0.4 °C[1] |

| Hygroscopicity | Extremely hygroscopic[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Values |

| Infrared (IR) Spectroscopy | ν(N≡S): ~1372 cm⁻¹, ν(S-F): ~640 cm⁻¹ |

| Raman Spectroscopy | Data not readily available in summarized form. |

| Microwave Spectroscopy | Used for structural determination, confirming the bent geometry. |

| ¹⁹F NMR Spectroscopy | δ: ~-211 ppm (vs. CFCl₃) |

| Mass Spectrometry (m/z) | 65 (M⁺) |

Table 3: Molecular Structure of this compound

| Parameter | Value |

| N-S Bond Length | 1.448 Å[1] |

| S-F Bond Length | 1.643 Å |

| N-S-F Bond Angle | ~117° |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The historical method of Glemser remains a common approach, though other routes have been explored to improve yield and reduce byproducts.

Glemser's Method: Fluorination of Tetrasulfur Tetranitride

The original synthesis of this compound involves the reaction of tetrasulfur tetranitride (S₄N₄) with a fluorinating agent, typically silver(II) fluoride (AgF₂).

Reaction: S₄N₄ + 4AgF₂ → 4NSF + 4AgF

Experimental Protocol (Reconstructed from modern adaptations and historical context):

-

Apparatus: A vacuum line apparatus equipped with a reaction vessel, a series of cold traps, and a vacuum pump. All glassware must be rigorously dried to prevent hydrolysis.

-

Reactants:

-

Tetrasulfur tetranitride (S₄N₄), freshly sublimed.

-

Silver(II) fluoride (AgF₂), freshly prepared or a high-purity commercial grade.

-

Anhydrous carbon tetrachloride (CCl₄) as a solvent.

-

-

Procedure:

-

In an inert atmosphere (e.g., a glovebox), the reaction vessel is charged with S₄N₄ and a stoichiometric excess of AgF₂.

-

Anhydrous CCl₄ is added to create a slurry.

-

The reaction mixture is stirred, and the reaction can be initiated by gentle warming. The reaction is exothermic.

-

The gaseous this compound product is passed through a series of cold traps cooled with liquid nitrogen to collect the product.

-

Purification is achieved by fractional condensation on the vacuum line to separate NSF from any volatile byproducts.

-

Alternative Synthetic Routes

Due to the formation of numerous side products in the direct fluorination of S₄N₄, alternative methods have been developed.[1] One notable method involves the reaction of imino(triphenyl)phosphines with sulfur tetrafluoride (SF₄).[1] This reaction proceeds through the formation of sulfur difluoride imides, which then decompose to yield this compound.[1]

Another common laboratory preparation involves the halogen exchange reaction of trithiazyl trichloride (B1173362) ((NSCl)₃) with a fluorinating agent like AgF₂ in CCl₄.[3]

Chemical Reactivity and Key Reactions

This compound is a highly reactive molecule, participating in a variety of reactions, including reactions with nucleophiles and electrophiles, oligomerization, and cycloaddition reactions.

Reactions with Nucleophiles and Electrophiles

This compound reacts violently with water and other nucleophiles.[1] The nucleophilic attack typically occurs at the sulfur atom.[1] With Lewis acids such as BF₃, it forms thiazyl salts.[1]

Trimerization

At room temperature, this compound undergoes a cyclic trimerization to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine, (NSF)₃.[1] In this cyclic trimer, each sulfur atom remains tetravalent.[1]

Caption: Trimerization of this compound to its cyclic trimer.

[4+2] Cycloaddition Reactions

This compound can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes.[1] This reaction is a powerful tool for the synthesis of sulfur-nitrogen heterocyclic compounds. The reaction is believed to proceed via a concerted mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound.

Caption: Diels-Alder cycloaddition of this compound with a diene.

Applications and Future Outlook

The primary utility of this compound lies in its role as a versatile building block in sulfur-nitrogen chemistry. Its reactivity allows for the synthesis of a wide array of linear, cyclic, and polymeric sulfur-nitrogen compounds. The derivatives of this compound have been investigated for various applications, including as ligands in coordination chemistry and as precursors to materials with interesting electronic properties.

The continued exploration of this compound and its derivatives holds promise for the development of new materials and reagents. Its unique bonding and reactivity ensure that it will remain a topic of interest for researchers in inorganic and materials chemistry for the foreseeable future.

References

theoretical studies of thiazyl fluoride NSF

An In-depth Technical Guide to the Theoretical Studies of Thiazyl Fluoride (B91410) (NSF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazyl fluoride (NSF) is a reactive, colorless gas with a pungent odor, notable as a key precursor in the synthesis of a wide array of sulfur-nitrogen-fluorine compounds.[1] With the chemical formula NSF, it is a molecule of significant interest due to its unusual bonding characteristics and reactivity. At room temperature, it is a gas that condenses to a pale yellow liquid at 0.4 °C.[1] The molecule contains 18 valence electrons and is isoelectronic with sulfur dioxide (SO₂), a fact that provides a useful starting point for understanding its electronic structure and properties.[2]

Theoretical and computational chemistry play a crucial role in elucidating the molecular structure, spectroscopic properties, and reaction mechanisms of NSF, often complementing and guiding experimental work. This guide provides a comprehensive overview of the theoretical studies of this compound, presenting key quantitative data, experimental protocols for context, and logical workflows for its computational analysis.

Molecular and Electronic Structure

The structure of this compound is bent, possessing Cₛ symmetry.[2] A defining feature is the short sulfur-nitrogen bond, which indicates significant multiple bond character. This is often represented through resonance structures, with the most significant contributors involving a double or triple bond between sulfur and nitrogen. The actual electronic structure is a hybrid of these forms.

Lewis Structure and Bonding

The Lewis structure of NSF presents a challenge to simple octet rule conventions. While a structure with a nitrogen-sulfur double bond and a nitrogen-fluorine single bond can be drawn that satisfies the octet rule for all atoms, it results in formal charges of -1 on nitrogen and +1 on sulfur.[3] A resonance structure featuring a nitrogen-sulfur triple bond and a sulfur-fluorine single bond minimizes the formal charges to zero for all atoms but requires an expanded octet for the sulfur atom.[3] Theoretical studies, supported by experimental bond length data, confirm that the N-S bond has significant triple bond character, highlighting the importance of considering expanded octets for elements in the third period and beyond.

Molecular Geometry

Computational methods, particularly ab initio and Density Functional Theory (DFT), are employed to calculate the equilibrium geometry of NSF. These theoretical predictions are validated against experimental data obtained from microwave spectroscopy or electron diffraction.

| Parameter | Experimental Value | Reference |

| N-S Bond Length (r(N-S)) | 1.448 Å | [2][4] |

| S-F Bond Length (r(S-F)) | 1.643 Å | [5] |

| N-S-F Bond Angle (∠(NSF)) | Not explicitly found |

Table 1: Experimental Geometric Parameters for this compound.

Spectroscopic Properties: A Theoretical Perspective

Theoretical calculations are indispensable for interpreting and assigning experimental spectra. By solving the Schrödinger equation (or its DFT equivalent), computational models can predict various spectroscopic properties.

Vibrational Spectroscopy

Vibrational frequencies calculated from the second derivatives of the energy with respect to atomic displacements are compared with experimental Infrared (IR) and Raman spectra. The agreement between calculated and observed frequencies helps confirm the molecular structure and provides insights into the nature of the chemical bonds.

| Vibrational Mode | Description | Experimental Frequency (cm⁻¹) | Reference |

| ν₁ | N≡S stretch | ~1372 | [6] |

| ν₂ | S-F stretch | ~640 | [6] |

| ν₃ | NSF bend | 315 (from electronic spectrum) | [7] |

Table 2: Key Experimental Vibrational Frequencies for this compound.

Electronic Spectroscopy

The electronic absorption spectrum of NSF has been observed to have two distinct band systems between 405 nm and 215 nm.[7] The lower energy system, with an origin at 25,488 cm⁻¹, shows progressions in the N-S stretching (ν' = 984 cm⁻¹) and NSF bending (ν' = 315 cm⁻¹) modes.[7] The higher energy system begins at 42,341 cm⁻¹ and features a short progression in the N-S stretch (ν' = 1090 cm⁻¹).[7] Time-dependent DFT (TD-DFT) and other excited-state methods are used to calculate electronic transition energies and oscillator strengths to assign these experimental bands to specific electronic excitations.

Photoelectron Spectroscopy

Photoelectron spectroscopy provides information about the energies of molecular orbitals. The ionization energies measured experimentally are directly comparable to the orbital energies calculated by methods such as Hartree-Fock or DFT, according to Koopmans' theorem. The first ionization energy of NSF has been experimentally determined to be approximately 11.5 eV.[8]

Reactivity

Theoretical studies provide detailed mechanistic insights into the reactivity of NSF, including its interactions with other molecules and its tendency to oligomerize.

Reactions with Lewis Acids

This compound reacts with Lewis acids, such as boron trifluoride (BF₃), which abstract the fluoride ion to generate the thiazyl cation ([N≡S]⁺).[1] This cation is a valuable synthetic intermediate. Computational modeling can map the potential energy surface for this reaction, identifying the transition state and calculating the reaction energetics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. physicsforums.com [physicsforums.com]

- 4. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 5. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Electronic absorption spectrum of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. This compound [webbook.nist.gov]

Unveiling the Electronic Transitions of Thiazyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazyl fluoride (B91410) (NSF) is a reactive, bent triatomic molecule that has garnered significant interest in the field of inorganic chemistry due to its unusual bonding and as a precursor to more complex sulfur-nitrogen compounds. Understanding its electronic structure and spectroscopic properties is crucial for both theoretical and practical applications. This technical guide provides an in-depth analysis of the electronic absorption spectrum of thiazyl fluoride, summarizing key quantitative data, detailing experimental methodologies, and visualizing fundamental concepts to facilitate a comprehensive understanding for researchers and professionals in related fields.

Data Presentation: Electronic Absorption Bands of this compound

The electronic absorption spectrum of this compound is characterized by two distinct band systems in the ultraviolet-visible region, spanning from 405 nm down to 215 nm.[1] These bands arise from the promotion of an electron from a lower energy molecular orbital to a higher energy one. The key quantitative data for these two systems are summarized in the tables below.

Table 1: The ùA' ← X¹A' Electronic Transition of this compound

This longer wavelength system, with its origin at 25,488 cm⁻¹, exhibits extensive vibrational structure.[1]

| Parameter | Value | Unit |

| Electronic State Transition | ùA' ← X¹A' | - |

| Band Origin (ν₀₀) | 25,488 | cm⁻¹ |

| Wavelength (λ₀₀) | ~392.3 | nm |

| Vibrational Progressions | ||

| ν'₁ (N-S stretch) | 984 | cm⁻¹ |

| ν'₃ (S-F bend) | 315 | cm⁻¹ |

| Hot Bands | Involving up to 3 quanta of ν''₃ | - |

Table 2: The B¹A'' ← X¹A' Electronic Transition of this compound

The shorter wavelength system is characterized by a strong origin and a short progression in the N-S stretching frequency.[1]

| Parameter | Value | Unit |

| Electronic State Transition | B¹A'' ← X¹A' | - |

| Band Origin (ν₀₀) | 42,341 | cm⁻¹ |

| Wavelength (λ₀₀) | ~236.2 | nm |

| Vibrational Progression | ||

| ν'₁ (N-S stretch) | 1090 | cm⁻¹ |

Experimental Protocols

A detailed experimental protocol for obtaining the gas-phase electronic absorption spectrum of this compound is crucial for reproducible and accurate measurements. The following outlines a representative methodology based on common practices for high-resolution spectroscopy of reactive, gaseous inorganic compounds.

Synthesis of this compound

This compound is a colorless, pungent gas at room temperature.[2] It can be synthesized through various methods, with a common approach being the fluorination of tetrasulfur tetranitride (S₄N₄) using a suitable fluorinating agent like silver(II) fluoride (AgF₂). The product is then purified by vacuum distillation. Given its high reactivity and hygroscopicity, all manipulations should be carried out in a dry, inert atmosphere using a vacuum line.

Gas-Phase UV-Vis Spectroscopy

A high-resolution UV-Vis spectrophotometer is required to resolve the vibrational and rotational fine structure of the electronic transitions.

Instrumentation:

-

Spectrometer: A high-resolution grating or Fourier-transform UV-Vis spectrometer.

-

Light Source: A deuterium (B1214612) lamp for the UV region and a tungsten-halogen lamp for the visible region.

-

Gas Cell: A long-path-length (e.g., 1-10 meters) gas cell made of a material inert to this compound, such as stainless steel with appropriate window materials (e.g., quartz or MgF₂). The cell should be capable of being evacuated and holding a static pressure of the gas sample.

-

Detector: A photomultiplier tube (PMT) or a charge-coupled device (CCD) detector suitable for the UV-Vis range.

-

Vacuum Line: For sample handling and introduction into the gas cell.

Procedure:

-

Sample Preparation: The purified this compound gas is stored in a suitable container on the vacuum line.

-

Cell Preparation: The gas cell is thoroughly cleaned, dried, and evacuated to a high vacuum (e.g., < 10⁻⁵ torr).

-

Sample Introduction: A controlled pressure of this compound gas (typically in the range of a few torr) is introduced into the gas cell from the vacuum line. The pressure is monitored using a capacitance manometer.

-

Spectroscopic Measurement: The absorption spectrum is recorded over the desired wavelength range (e.g., 200-450 nm). The resolution of the spectrometer should be set to a high value (e.g., ≤ 0.1 cm⁻¹) to resolve the fine structure.

-

Data Processing: The raw data is converted to an absorbance spectrum. Wavelength calibration is performed using known spectral lines from a calibration source (e.g., a mercury lamp).

Mandatory Visualizations

Molecular Orbital Diagram of this compound

The electronic transitions observed in the absorption spectrum can be understood by examining the molecular orbitals of this compound. The following diagram illustrates the frontier molecular orbitals involved in the observed electronic transitions.

Caption: Frontier molecular orbitals of this compound and the electronic transitions.

Experimental Workflow for Gas-Phase UV-Vis Spectroscopy

The logical flow of the experimental procedure for obtaining the electronic absorption spectrum of this compound is depicted in the following diagram.

Caption: Workflow for obtaining the electronic absorption spectrum of this compound.

Potential Energy Diagram

The following diagram illustrates the potential energy surfaces of the ground and the two observed excited electronic states of this compound, showing the electronic transitions and the associated vibrational levels.

Caption: Potential energy diagram showing the electronic transitions in this compound.

References

oligomerization of thiazyl fluoride to (NSF)3

An In-depth Technical Guide to the Oligomerization of Thiazyl Fluoride (B91410) to Trithiazyl Trifluoride

This technical guide offers a comprehensive overview of the synthesis of trithiazyl trifluoride, (NSF)₃, through the spontaneous cyclic oligomerization of its precursor, thiazyl fluoride (NSF). This document is intended for researchers and professionals in chemistry and drug development, providing detailed experimental protocols, quantitative data, and mechanistic insights into this fundamental transformation in sulfur-nitrogen-fluorine chemistry.

Data Presentation

The quantitative data for the reactant, this compound, and the product, trithiazyl trifluoride, are summarized in the tables below for easy comparison.

Table 1: Physical Properties of this compound (NSF) and Trithiazyl Trifluoride ((NSF)₃)

| Property | This compound (NSF) | Trithiazyl Trifluoride ((NSF)₃) |

| Molecular Formula | NSF | N₃S₃F₃ |

| Molar Mass | 65.07 g·mol⁻¹[1] | 195.21 g·mol⁻¹ |

| Appearance | Colorless gas at room temperature[1] | Colorless crystals |

| Boiling Point | 0.4 °C[1] | 92.5 °C |

| Melting Point | -89 °C[1] | 74.2 °C |

Table 2: Spectroscopic and Structural Data of NSF and (NSF)₃

| Parameter | This compound (NSF) | Trithiazyl Trifluoride ((NSF)₃) |

| IR Absorption (gas) | ν(N≡S): ~1372 cm⁻¹, ν(S-F): ~640 cm⁻¹[1] | Data not readily available in summarized format. |

| ¹⁹F NMR | δ: ~-211 ppm (vs. CFCl₃) | A single resonance, indicating the equivalence of all three fluorine atoms. |

| Bond Lengths | N–S: 1.448 Å, S–F: 1.646 Å[1] | S–N: 1.592 Å, S–F: 1.619 Å (gas-phase electron diffraction) |

| Bond Angles | ∠(FSN) not applicable, molecule is linear-like with fluorine attached to sulfur. | ∠(NSN) = 113.3°, ∠(SNS) = 123.5°, ∠(NSF) = 101.8° (gas-phase electron diffraction) |

| Molecular Structure | - | Puckered six-membered S₃N₃ ring with alternating S and N atoms in a chair conformation. All fluorine atoms are in axial positions.[1] |

Experimental Protocols

The synthesis of (NSF)₃ is a two-stage process: first, the preparation of the gaseous this compound (NSF) precursor, followed by its spontaneous trimerization and subsequent purification.

Part 1: Synthesis of this compound (NSF) Precursor

This protocol details the synthesis of NSF via the halogen exchange reaction of trithiazyl trichloride (B1173362) ((NSCl)₃) with silver(II) fluoride (AgF₂).

Materials and Apparatus:

-

Trithiazyl trichloride ((NSCl)₃)

-

Silver(II) fluoride (AgF₂)

-

Anhydrous carbon tetrachloride (CCl₄)

-

Standard vacuum line apparatus

-

Glass reaction vessel with a magnetic stirrer

-

Series of cold traps (for liquid nitrogen)

-

Inert gas supply (e.g., nitrogen)

-

Glovebox or inert atmosphere setup

Procedure:

-

Apparatus Setup: Assemble a vacuum line apparatus ensuring all glassware is rigorously dried to prevent hydrolysis. The setup should include the reaction vessel, a series of U-traps, and a connection to a high-vacuum pump.

-

Reactant Charging: Inside an inert atmosphere glovebox, charge the reaction vessel with freshly prepared or commercial trithiazyl trichloride and a stoichiometric excess of silver(II) fluoride.

-

Solvent Addition: Add anhydrous carbon tetrachloride to the vessel to form a slurry with the reactants.

-

Reaction Initiation: Attach the reaction vessel to the vacuum line. Cool the vessel to approximately -20 °C to -30 °C using a suitable cooling bath (e.g., dry ice/acetone). Begin vigorous stirring of the slurry.

-

Reaction Progression: Slowly warm the reaction mixture to room temperature while continuing to stir. The reaction can be monitored by observing color changes in the mixture.

-

Product Collection: this compound (NSF) is a volatile gas at room temperature. As it forms, it is carried out of the reaction vessel in a slow stream of inert gas (e.g., nitrogen). Collect the gaseous NSF by passing it through a series of cold traps cooled with liquid nitrogen (-196 °C).

-

Purification of NSF: The collected NSF can be purified directly on the vacuum line by fractional condensation. This involves carefully warming the cold traps to allow for the selective volatilization and re-condensation of NSF into a clean trap, leaving behind less volatile impurities.

Part 2: Oligomerization and Purification of Trithiazyl Trifluoride ((NSF)₃)

This compound spontaneously trimerizes to (NSF)₃ upon standing at room temperature.[2]

Materials and Apparatus:

-

Purified liquid/gaseous this compound (from Part 1)

-

Teflon-FEP or Teflon-PTFE reaction/storage vessel

-

Vacuum line with cold traps

Procedure:

-

Trimerization: Transfer the purified, condensed this compound from the cold trap into a pre-conditioned Teflon vessel. Allow the vessel to warm to room temperature. The oligomerization from the monomeric NSF to the cyclic trimer (NSF)₃ occurs spontaneously under these conditions.[2] The process can be monitored over time by spectroscopic methods (e.g., IR or NMR) if desired, although it is typically allowed to proceed to completion.

-

Purification of (NSF)₃: The resulting crude trithiazyl trifluoride can be purified by vacuum-fractionation.

-

Connect the Teflon vessel containing the crude (NSF)₃ to a clean vacuum line equipped with at least two U-traps.

-

Maintain the first trap at -45 °C (228 K) and the second trap at -196 °C (77 K).

-

Gently warm the vessel containing the crude product to volatilize the contents under dynamic vacuum.

-

Trithiazyl trifluoride, (NSF)₃, will be collected as a colorless solid in the first trap held at -45 °C, while any unreacted NSF monomer or more volatile byproducts will pass through and be collected in the second trap cooled by liquid nitrogen.

-

Safety Precautions:

-

This compound is a pungent, hygroscopic gas that reacts violently with water.[2] All manipulations should be carried out in a well-ventilated fume hood or using a vacuum line.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves resistant to corrosive materials.

-

Due to the reactivity of (NSF)₃ with glass, all manipulations and storage of the purified product should be conducted in apparatus fabricated from Teflon-PTFE or Teflon-FEP.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of (NSF)₃.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the cyclic trimerization of NSF to (NSF)₃.

References

Methodological & Application

Laboratory Synthesis of Thiazyl Fluoride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazyl fluoride (B91410) (NSF) is a key inorganic precursor for the synthesis of a variety of sulfur-nitrogen-fluorine compounds. It is a colorless, pungent gas at room temperature that condenses into a pale yellow liquid at 0.4 °C.[1][2] Its high reactivity and hygroscopic nature necessitate careful handling in a moisture-free environment. This document provides detailed protocols for two primary laboratory-scale synthesis methods for thiazyl fluoride, along with a comparison of the routes and essential characterization data.

Data Presentation

Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | NSF | [1] |

| Molar Mass | 65.07 g/mol | [1] |

| Boiling Point | 0.4 °C | [1] |

| Melting Point | -89 °C | [1] |

| Appearance | Colorless gas | [1] |

| Infrared (IR) Absorption ν(N≡S) | ~1372 cm⁻¹ | [3] |

| Infrared (IR) Absorption ν(S-F) | ~640 cm⁻¹ | [3] |

| ¹⁹F NMR (vs. CFCl₃) | ~-211 ppm | [3] |

| Mass Spectrometry (m/z) | 65 (M⁺) | [3] |

Comparison of Synthetic Routes

| Feature | Halogen Exchange from (NSCl)₃ | Fluorination of S₄N₄ |

| Starting Materials | Trithiazyl trichloride (B1173362) ((NSCl)₃), Silver(II) fluoride (AgF₂) | Tetrasulfur tetranitride (S₄N₄), Silver(II) fluoride (AgF₂) |

| Reaction Conditions | Low temperature (-20 to 0 °C) | Refluxing carbon tetrachloride (approx. 77 °C) |

| Advantages | Generally cleaner reaction with fewer side products. | Utilizes a more fundamental starting material in sulfur-nitrogen chemistry. |

| Disadvantages | (NSCl)₃ can be explosive and moisture-sensitive. | Known to produce numerous side-products, making purification more challenging.[1][2] |

| Typical Yield | Not explicitly stated, but generally considered a higher-yielding route. | Lower yields are expected due to side-product formation. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Halogen Exchange of Trithiazyl Trichloride

This method is based on the fluorination of trithiazyl trichloride using silver(II) fluoride in an inert solvent.[3]

Materials:

-

Trithiazyl trichloride ((NSCl)₃)

-

Silver(II) fluoride (AgF₂)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Inert gas (e.g., Nitrogen or Argon)

-

Dry ice/acetone or liquid nitrogen for cooling baths

Apparatus:

-

Standard vacuum line

-

Glass reaction vessel with a magnetic stirrer

-

Series of cold traps

-

Glovebox or inert atmosphere setup

Procedure:

-

Apparatus Setup: Assemble a vacuum line equipped with a reaction vessel and at least two cold traps. Ensure all glassware is rigorously dried to prevent hydrolysis of the reactants and product.[3]

-

Reactant Charging: In a dry, inert atmosphere (glovebox), charge the reaction vessel with trithiazyl trichloride ((NSCl)₃) and a stoichiometric excess of silver(II) fluoride (AgF₂).[3]

-

Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) to the reaction vessel to form a slurry.[3]

-

Reaction Conditions: Cool the reaction vessel to approximately -20 °C to -30 °C using a dry ice/acetone slush bath and stir the mixture vigorously.[3]

-

Reaction Initiation: Slowly warm the reaction mixture to room temperature while continuing to stir. The reaction is typically initiated at around 0 °C. The progress of the reaction can be monitored by a color change in the mixture.[3]

-

Product Collection: The gaseous this compound (NSF) product is carried out of the reaction vessel in a stream of inert gas and collected in the cold traps cooled with liquid nitrogen.[3]

-

Purification: The collected NSF can be purified by fractional condensation on the vacuum line. This involves carefully warming the cold traps to selectively volatilize and re-condense the NSF, leaving behind less volatile impurities.[3]

Protocol 2: Synthesis of this compound via Fluorination of Tetrasulfur Tetranitride

This method involves the fluorination of a suspension of tetrasulfur tetranitride in an inert solvent. While this route is known to produce side products, it provides an alternative pathway to this compound.[1][2] The following protocol is adapted from analogous syntheses of related sulfur-nitrogen-fluorine compounds.[2]

Materials:

-

Tetrasulfur tetranitride (S₄N₄)

-

Silver(II) fluoride (AgF₂)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Inert gas (e.g., Nitrogen)

Apparatus:

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Gas outlet connected to a series of cold traps

-

Standard vacuum line for purification

Procedure:

-

Reactant Charging: In a fume hood, charge a dry reaction flask with tetrasulfur tetranitride (S₄N₄) and anhydrous carbon tetrachloride (CCl₄) under a nitrogen atmosphere.

-

Fluorinating Agent Addition: While stirring the suspension, add silver(II) fluoride (AgF₂). A molar ratio of AgF₂ to S₄N₄ of approximately 16:1 has been found to be optimal for the synthesis of the related compound, thiazyl trifluoride, and can be used as a starting point.[2]

-

Reaction: Heat the mixture to reflux (approximately 77 °C) with vigorous stirring for about 2-3 hours.[2]

-

Product Collection: The gaseous this compound, along with other volatile products, will pass through the reflux condenser. The gas stream should be directed through a series of cold traps cooled with liquid nitrogen to condense the products.

-

Purification: The crude condensed product is then purified by fractional distillation under vacuum to isolate the this compound from byproducts.[1]

Safety Precautions

-

This compound (NSF): NSF is a toxic and reactive gas. All manipulations should be performed in a well-ventilated fume hood or within a vacuum line system.[3] It is extremely hygroscopic and reacts violently with water.[2]

-

Trithiazyl Trichloride ((NSCl)₃): This reagent is moisture-sensitive and can be explosive. It should be handled with extreme care in a dry, inert atmosphere.[3]

-

Tetrasulfur Tetranitride (S₄N₄): S₄N₄ is a shock- and temperature-sensitive explosive, particularly above 100 °C.[4]

-

Silver(II) Fluoride (AgF₂): AgF₂ is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes and always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

General Precautions: Ensure all glassware is dry before use. Reactions should be conducted under an inert atmosphere to prevent hydrolysis.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound from trithiazyl trichloride.

Caption: Signaling pathway for the synthesis of this compound via halogen exchange.

References

Application Note: Purification of Thiazyl Fluoride by Vacuum Distillation

Introduction

Thiazyl fluoride (B91410) (NSF) is a highly reactive, colorless, and pungent gas at room temperature, condensing into a pale yellow liquid at 0.4 °C.[1] It serves as a crucial precursor in the synthesis of a variety of sulfur-nitrogen-fluorine compounds. Due to its extreme hygroscopicity and tendency to undergo trimerization at room temperature, obtaining high-purity NSF is essential for its use in research and development.[1] Synthesis of thiazyl fluoride, often through methods like the fluorination of tetrasulfur tetranitride (S₄N₄), can result in a mixture of products and unreacted starting materials.[1] Vacuum distillation, specifically through fractional condensation on a vacuum line, is an effective method for the purification of NSF.[2] This technique leverages the differences in the boiling points and vapor pressures of the components in the crude product mixture to isolate pure this compound.

This application note provides a detailed protocol for the purification of this compound using vacuum distillation. It is intended for researchers, scientists, and drug development professionals familiar with handling reactive and volatile inorganic compounds.

Quantitative Data Presentation

The physical properties of this compound are critical for designing an effective purification protocol. The low boiling point necessitates cryogenic temperatures for condensation, while the significant difference between its melting and boiling points allows for purification by fractional condensation.

| Property | Value | Units |

| Molar Mass | 65.07 | g·mol⁻¹ |

| Boiling Point | 0.4 | °C |

| Melting Point | -89 | °C |

| Appearance | Colorless gas / Pale yellow liquid | - |

Experimental Protocols

Safety Precautions:

-

This compound is a toxic and reactive gas. All manipulations should be carried out in a well-ventilated fume hood or a glovebox with an inert atmosphere.

-

A standard vacuum line apparatus with appropriate cold traps is required. All glassware must be thoroughly dried to prevent hydrolysis of NSF.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Liquid nitrogen should be handled with care, using appropriate cryogenic gloves and ensuring adequate ventilation.

Apparatus Setup:

A standard vacuum line equipped with a reaction vessel (or a flask containing the crude NSF), a series of at least three cold traps, a pressure gauge, and a high-vacuum pump is required. The cold traps are essential for the fractional condensation process.

Protocol for Purification of this compound by Vacuum Distillation (Fractional Condensation):

-

Preparation of the Vacuum Line:

-

Assemble the vacuum line as shown in the workflow diagram. Ensure all joints are properly sealed with high-vacuum grease.

-

Thoroughly evacuate the entire system to a pressure of at least 10⁻³ torr.

-

Flame-dry all glassware under vacuum to remove any adsorbed water.

-

-

Initial Collection of Crude Product:

-

The crude this compound, synthesized in a preceding reaction, is typically a mixture of NSF and other volatile byproducts.

-

Place a liquid nitrogen bath (-196 °C) around the first cold trap (Trap 1) on the vacuum line.

-

Slowly open the valve from the reaction vessel containing the crude product to the vacuum line. The volatile components, including NSF, will be carried into the vacuum system and condense in Trap 1.

-

-

Fractional Condensation:

-

Once the transfer of the crude product is complete, isolate the reaction vessel from the vacuum line.

-

Remove the liquid nitrogen bath from Trap 1 and replace it with a cooling bath at approximately -78 °C (dry ice/acetone slush). This will allow the more volatile NSF to pass as a gas while retaining less volatile impurities in Trap 1.

-

Place a liquid nitrogen bath (-196 °C) around the second cold trap (Trap 2). The NSF gas will condense in Trap 2.

-

To further purify the NSF, the process can be repeated. Remove the cooling bath from Trap 1 and the liquid nitrogen from Trap 2.

-

Place a cooling bath at approximately -95 °C to -100 °C (using a slush bath of a suitable organic solvent and liquid nitrogen) around Trap 2. This will keep the NSF condensed while allowing even more volatile impurities (if any) to be pumped away.

-

Place a liquid nitrogen bath (-196 °C) around the third cold trap (Trap 3).

-

Slowly warm Trap 2 to allow the NSF to vaporize and re-condense in Trap 3. This step carefully separates NSF from any remaining less volatile impurities.

-

-

Product Recovery:

-

The purified this compound is collected in the final cold trap (Trap 3).

-

The trap can be isolated from the vacuum line and stored at low temperatures or the NSF can be transferred as a gas to a pre-evacuated storage vessel.

-

-

Characterization:

-

The purity of the collected this compound can be confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.

-

Visualizations

Caption: Workflow for the purification of this compound by vacuum distillation.

Caption: Logical relationships in the vacuum distillation of this compound.

References

Application Notes and Protocols for the Handling and Storage of Gaseous Thiazyl Fluoride (NSF)

For Researchers, Scientists, and Drug Development Professionals